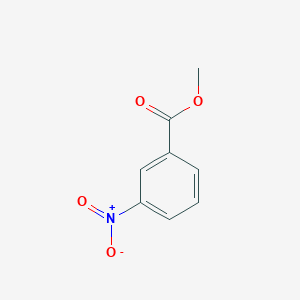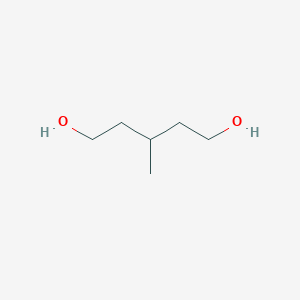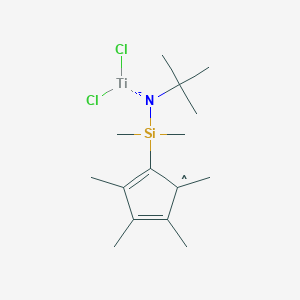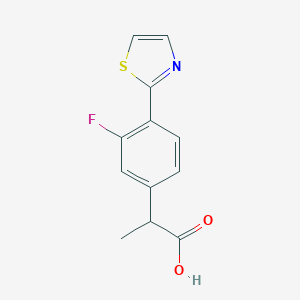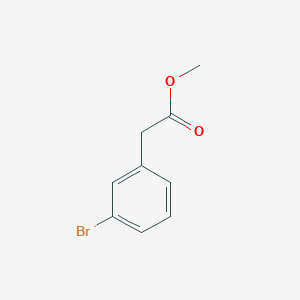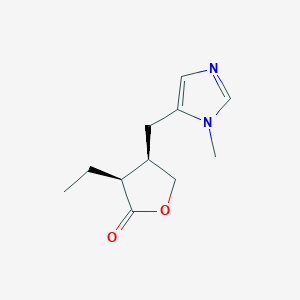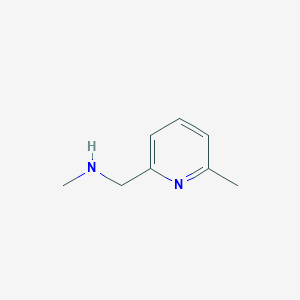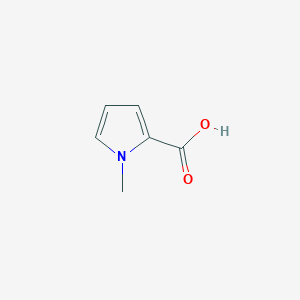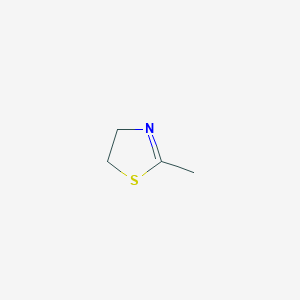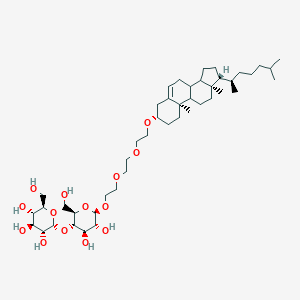
11-Methyl-1,2,3,4-tetrahydrochrysene
Vue d'ensemble
Description
11-Methyl-1,2,3,4-tetrahydrochrysene is an organic compound with the molecular formula C19H18 and a molecular weight of 246.35 g/mol . It is a derivative of chrysene, a polycyclic aromatic hydrocarbon (PAH). This compound is primarily used in scientific research, particularly in the fields of chemistry and biology .
Méthodes De Préparation
The synthesis of 11-Methyl-1,2,3,4-tetrahydrochrysene involves several steps. One common method is the hydrogenation of 11-methylchrysene under specific conditions. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under a hydrogen atmosphere . The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective hydrogenation of the aromatic rings.
Analyse Des Réactions Chimiques
11-Methyl-1,2,3,4-tetrahydrochrysene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation typically leads to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C), leading to the formation of fully saturated hydrocarbons.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
11-Methyl-1,2,3,4-tetrahydrochrysene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons (PAHs) and their derivatives.
Biology: Researchers use this compound to investigate the biological effects of PAHs, including their potential carcinogenicity and interactions with biological molecules.
Medicine: While not commonly used in therapeutic applications, it serves as a reference compound in the study of PAH-related health effects.
Industry: Its applications in industry are limited, primarily due to its specialized use in research.
Mécanisme D'action
The mechanism of action of 11-Methyl-1,2,3,4-tetrahydrochrysene involves its interaction with biological molecules, particularly DNA. As a PAH derivative, it can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to mutations and potentially carcinogenic effects . The compound’s effects are mediated through various molecular pathways, including the activation of cytochrome P450 enzymes, which metabolize PAHs into reactive intermediates .
Comparaison Avec Des Composés Similaires
11-Methyl-1,2,3,4-tetrahydrochrysene is similar to other PAHs, such as:
Chrysene: The parent compound, which lacks the methyl group and the tetrahydro structure.
Phenanthrene: Another PAH with a similar structure but different ring fusion.
1,2,3,4-Tetrahydrochrysene: Similar to this compound but without the methyl group.
The uniqueness of this compound lies in its specific structure, which influences its chemical reactivity and biological interactions.
Propriétés
IUPAC Name |
11-methyl-1,2,3,4-tetrahydrochrysene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18/c1-13-12-15-7-3-4-8-16(15)18-11-10-14-6-2-5-9-17(14)19(13)18/h2,5-6,9-12H,3-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQNYFKWDJCYHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCC2)C3=C1C4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


